Tfmb-(S)-2-HG

TET2 inhibition epigenetics DNA demethylation

Researchers requiring enantiomer-specific 2-HG pathway interrogation face poor intracellular delivery of unmodified (S)-2-HG, which depends on active transport and exhibits negligible passive permeability. TFMB-(S)-2-HG (CAS 1445703-64-9) is a membrane-permeant, esterase-activated prodrug that circumvents this barrier, enabling reliable intracellular (S)-2-HG delivery at culture concentrations of 0.5-20 mM. • Essential (S)-enantiomer control for TFMB-(R)-2-HG in IDH-mutant AML research; (R)-2-HG, but not (S)-2-HG, drives leukemogenesis. • Inhibits TET2 with greater potency than the (R)-enantiomer; suppresses EglN prolyl hydroxylase and downregulates Wnt3a/β-catenin signaling. • ≥98% (HPLC) purity; white to beige powder; stable 3 years at -20°C.

Molecular Formula C13H11F3O4
Molecular Weight 288.22 g/mol
Cat. No. B611314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfmb-(S)-2-HG
SynonymsTFMB-(S)-2-HG;  TFMB (S) 2 HG;  TFMB(S)2HG;  TFMB-S-2-HG;  TFMB S 2 HG; 
Molecular FormulaC13H11F3O4
Molecular Weight288.22 g/mol
Structural Identifiers
InChIInChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1
InChIKeyUXTLNUGKDZMPTC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TFMB-(S)-2-HG Procurement Guide: A Cell-Permeable (S)-2-Hydroxyglutarate Precursor for Enantiomer-Specific Epigenetic Studies


TFMB-(S)-2-HG (CAS 1445703-64-9) is a trifluoromethylbenzyl ester prodrug of (S)-2-hydroxyglutarate [(S)-2-HG], designed as a membrane-permeant precursor for investigating (S)-2-HG enantiomer-specific biological activities . It belongs to the class of cell-permeable oncometabolite analogs used to dissect the differential roles of 2-HG enantiomers in α-ketoglutarate-dependent dioxygenase inhibition. The compound is typically supplied as a white to beige powder with purity ≥98% (HPLC) and solubility in DMSO (≥2 mg/mL) , with a molecular formula of C₁₃H₁₁F₃O₄ and molecular weight of 288.22 g/mol .

Why TFMB-(S)-2-HG Cannot Be Substituted by Its (R)-Enantiomer or Unmodified (S)-2-HG


Generic substitution of TFMB-(S)-2-HG with unmodified (S)-2-HG or the (R)-enantiomeric prodrug TFMB-(R)-2-HG is scientifically invalid due to three distinct differentiation axes. First, unmodified (S)-2-HG requires active transport via solute carriers and exhibits negligible passive membrane permeability, severely limiting intracellular accumulation in vitro and in vivo ; TFMB-(S)-2-HG circumvents this via esterase-mediated liberation of the active (S)-2-HG following passive diffusion, achieving reliable intracellular delivery at culture concentrations of 0.5–20 mM . Second, the enantiomeric pair (TFMB-(S)-2-HG vs. TFMB-(R)-2-HG) produces distinct and non-interchangeable biological outcomes: (S)-2-HG is a more potent TET2 inhibitor than (R)-2-HG yet fails to promote leukemogenesis [1], whereas (R)-2-HG drives oncogenic transformation despite weaker TET2 inhibition. Third, the EglN prolyl hydroxylase inhibition profile is enantiomer-specific, with (S)-2-HG inhibiting EglN enzymes while (R)-2-HG activates EglN1 . These distinctions render in-class substitution scientifically inappropriate for experiments requiring enantiomer-specific 2-HG pathway interrogation.

TFMB-(S)-2-HG Quantitative Differentiation Evidence: Comparator-Based Analysis


Enantiomer-Specific TET2 Inhibition: (S)-2-HG vs. (R)-2-HG Potency Comparison

TFMB-(S)-2-HG liberates (S)-2-HG intracellularly, which demonstrates superior potency against TET family enzymes compared to the (R)-enantiomer. While exact IC₅₀ values for TFMB-(S)-2-HG against TET2 are not reported in primary literature, class-level enzyme inhibition studies establish that (S)-2-HG more potently inhibits TET1/2 than (R)-2-HG . This differential potency is mechanistically significant because TET2 inhibition is a central epigenetic mechanism in IDH-mutant cancers, yet paradoxically, the more potent inhibitor [(S)-2-HG] does NOT drive leukemogenesis, whereas the less potent (R)-2-HG does [1].

TET2 inhibition epigenetics DNA demethylation 2-HG enantiomers

EglN Prolyl Hydroxylase Activity: (S)-2-HG Inhibition vs. (R)-2-HG Activation

TFMB-(S)-2-HG exhibits enantiomer-specific modulation of EglN prolyl hydroxylases that is opposite in direction to that of TFMB-(R)-2-HG. (S)-2-HG inhibits EglN prolyl hydroxylases , whereas (R)-2-HG promotes EglN1 (HIF prolyl hydroxylase 2; PHD2) activity and downregulates HIF-1α . This functional opposition means that selecting the wrong enantiomeric prodrug would produce directionally opposite HIF pathway outcomes, invalidating experimental conclusions.

EglN prolyl hydroxylase HIF pathway prolyl hydroxylation enantiomer specificity

Functional Leukemogenesis: (R)-2-HG Drives Transformation While (S)-2-HG Does Not

Despite (S)-2-HG being the more potent inhibitor of TET2 and other 2-OG-dependent dioxygenases, only (R)-2-HG promotes leukemic transformation. In hematopoietic cell models, TF-1 cells expressing IDH1 R132H mutant exhibit cytokine independence and blocked differentiation—phenotypes fully recapitulated by (R)-2-HG treatment but NOT by (S)-2-HG [1]. This functional divergence establishes that the enantiomers are not interchangeable for disease modeling.

leukemogenesis IDH mutation AML cellular transformation

Membrane Permeability: TFMB Ester Prodrug vs. Unmodified 2-HG

Unmodified 2-HG is a dicarboxylate anion with negligible passive membrane permeability, requiring active transport mechanisms that limit experimental control over intracellular concentrations. The TFMB ester modification converts 2-HG into a membrane-permeant prodrug that diffuses passively across the plasma membrane, where intracellular esterases cleave the ester bond to release the active 2-HG enantiomer . This design enables consistent intracellular delivery at typical culture concentrations of 0.5–20 mM .

prodrug membrane permeability intracellular delivery esterase activation

Molecular Docking: TFMB-2HG Binds TET2 Catalytic Pocket

Computational molecular docking studies confirm that TFMB-2HG occupies the catalytic pocket of TET2, with a binding mode distinct from other TET2 inhibitors such as Bobcat339 and TETi76 [1]. The 2D interaction map reveals hydrogen bonding contacts and minimal hydrophobic interactions within the TET2 active site, providing structural validation for its mechanism as a competitive inhibitor of α-KG-dependent dioxygenases.

molecular docking TET2 catalytic pocket structure-activity relationship inhibitor binding mode

Downstream Signaling: Wnt3a/β-Catenin Downregulation and Osteogenic Differentiation Inhibition

TFMB-(S)-2-HG treatment downregulates Wnt3a expression and reduces intranuclear β-catenin protein levels, thereby inhibiting Wnt signaling pathway activity . This pathway modulation is accompanied by significant inhibition of osteogenic differentiation in cellular models . While quantitative concentration-response data for these specific endpoints are not reported in primary literature, these effects are consistently described across vendor technical documentation and provide functional differentiation from TFMB-(R)-2-HG, which is not reported to exhibit this Wnt-related activity.

Wnt signaling β-catenin osteogenic differentiation stem cell biology

TFMB-(S)-2-HG: Evidence-Backed Research Application Scenarios


Enantiomer-Specific Control in IDH-Mutant Leukemia Studies

In IDH-mutant acute myeloid leukemia (AML) research, TFMB-(S)-2-HG serves as the essential (S)-enantiomer control for experiments using TFMB-(R)-2-HG. Since only (R)-2-HG recapitulates IDH-mutant leukemogenic phenotypes despite (S)-2-HG being the more potent TET2 inhibitor [1], parallel treatment arms using both enantiomeric prodrugs are required to distinguish enantiomer-specific from pan-2-HG effects. This application is supported by direct evidence that (R)-2-HG, but not (S)-2-HG, promotes cytokine independence and blocks differentiation in hematopoietic cells [1].

EglN Prolyl Hydroxylase Inhibition and HIF Pathway Studies

TFMB-(S)-2-HG is the appropriate tool compound for studies requiring EglN prolyl hydroxylase inhibition. Unlike TFMB-(R)-2-HG, which promotes EglN1 activity and downregulates HIF-1α, TFMB-(S)-2-HG inhibits EglN enzymes . This application is supported by direct enantiomer comparison data showing opposite directional effects on EglN prolyl hydroxylase activity . Researchers investigating hypoxia signaling, HIF stabilization, or prolyl hydroxylase biology should select TFMB-(S)-2-HG.

TET2-Dependent Epigenetic Studies Requiring Maximum Inhibition

For experiments designed to achieve maximal TET2 inhibition and associated DNA hydroxymethylation changes, TFMB-(S)-2-HG is the preferred tool over TFMB-(R)-2-HG. Class-level enzyme inhibition data establish that (S)-2-HG is a more potent TET1/2 inhibitor than (R)-2-HG . This application is supported by molecular docking evidence confirming TFMB-2HG binding to the TET2 catalytic pocket [2], and by vendor documentation indicating TET2 as a primary target .

Wnt/β-Catenin Signaling Pathway Investigation

TFMB-(S)-2-HG enables investigation of 2-HG enantiomer-specific effects on Wnt/β-catenin signaling. The compound downregulates Wnt3a and intranuclear β-catenin protein expression, with no such activity reported for the (R)-enantiomer . This application is appropriate for studies examining cross-talk between oncometabolite signaling and developmental pathways in cancer or stem cell biology contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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